molecular formula C21H21NO4 B2914300 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid, Mixture of diastereomers CAS No. 2137718-93-3

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid, Mixture of diastereomers

Cat. No. B2914300
CAS RN: 2137718-93-3
M. Wt: 351.402
InChI Key: SETQPPSEGAFPJS-UHFFFAOYSA-N
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Description

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid, Mixture of diastereomers is a useful research compound. Its molecular formula is C21H21NO4 and its molecular weight is 351.402. The purity is usually 95%.
BenchChem offers high-quality 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid, Mixture of diastereomers suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid, Mixture of diastereomers including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peptide Synthesis

The Fmoc group is a protective group used in the synthesis of peptides. When attached to an amino acid, it protects the amine group from reacting until the appropriate step in the synthesis process . The compound , with its Fmoc group and cyclobutyl structure, can be used to introduce steric hindrance, which is useful in the synthesis of cyclic peptides or peptides with unique three-dimensional structures.

Solid-Phase Synthesis

In solid-phase synthesis, the starting material is bound to a solid support, and reagents are added in the solution phase. The Fmoc group is stable under the conditions used to add amino acids to the growing peptide chain, making it ideal for this application .

Mechanism of Action

Target of Action

The primary targets of the compound “2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]acetic acid” are currently unknown. This compound is structurally similar to other fluorenylmethyloxycarbonyl (Fmoc) protected amino acids , which are commonly used in peptide synthesis . .

Mode of Action

As an Fmoc protected amino acid, it may be involved in the formation of peptides through amide bond formation . The Fmoc group is typically removed under basic conditions, allowing the free amine to participate in peptide bond formation .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to peptide synthesis, given its structural similarity to other Fmoc protected amino acids . .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its potential role in peptide synthesis, it may influence protein structure and function . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could affect the stability of the Fmoc group Additionally, the presence of other molecules could influence its ability to participate in peptide bond formation

properties

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)11-13-9-14(10-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETQPPSEGAFPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]acetic acid

CAS RN

2137718-93-3
Record name 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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